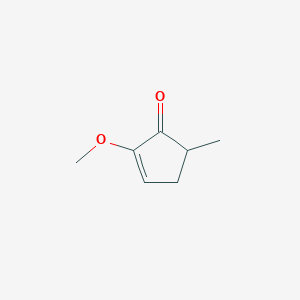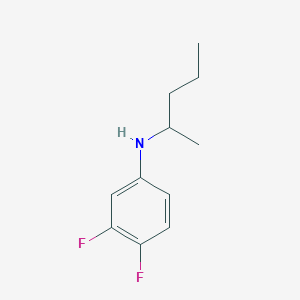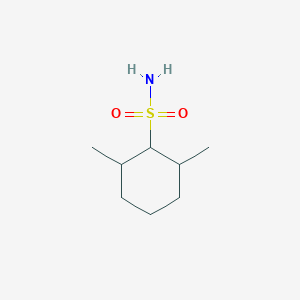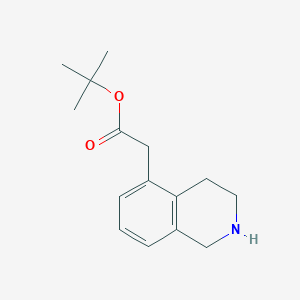
1-Bromo-3-(difluoromethoxy)-5-iodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-(difluoromethoxy)-5-iodobenzene is an organic compound with the molecular formula C7H4BrF2IO. This compound is characterized by the presence of bromine, iodine, and difluoromethoxy groups attached to a benzene ring. It is a versatile intermediate used in various chemical syntheses and has significant applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-(difluoromethoxy)-5-iodobenzene typically involves the halogenation of a difluoromethoxy-substituted benzene derivative. One common method includes the bromination and iodination of 3-(difluoromethoxy)benzene. The reaction conditions often involve the use of bromine and iodine reagents in the presence of catalysts or under specific temperature and solvent conditions to achieve the desired substitution.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from commercially available precursors. The steps include halogenation reactions, purification processes, and quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-3-(difluoromethoxy)-5-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation states of the halogen atoms.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex organic molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium iodide, potassium fluoride, or organometallic reagents are commonly used.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-(difluoromethoxy)-5-iodobenzene has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of complex molecules for pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and probes for biological studies.
Medicine: It is involved in the synthesis of potential drug candidates and therapeutic agents.
Industry: The compound finds applications in material science, including the development of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 1-Bromo-3-(difluoromethoxy)-5-iodobenzene involves its reactivity towards various chemical reagents. The presence of bromine, iodine, and difluoromethoxy groups allows it to participate in diverse chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications, such as forming covalent bonds with other molecules or acting as intermediates in multi-step syntheses.
Vergleich Mit ähnlichen Verbindungen
- 1-Bromo-3-(difluoromethoxy)benzene
- 1-Bromo-4-(difluoromethoxy)benzene
- 1-Bromo-2-(1,1-difluoroethyl)benzene
- 1-Bromo-4-(difluoromethyl)benzene
Comparison: 1-Bromo-3-(difluoromethoxy)-5-iodobenzene is unique due to the presence of both bromine and iodine atoms, which enhances its reactivity and versatility in chemical syntheses. Compared to similar compounds, it offers distinct advantages in forming complex molecules and participating in diverse reactions, making it a valuable intermediate in various research and industrial applications.
Eigenschaften
Molekularformel |
C7H4BrF2IO |
|---|---|
Molekulargewicht |
348.91 g/mol |
IUPAC-Name |
1-bromo-3-(difluoromethoxy)-5-iodobenzene |
InChI |
InChI=1S/C7H4BrF2IO/c8-4-1-5(11)3-6(2-4)12-7(9)10/h1-3,7H |
InChI-Schlüssel |
NQQXLBQKDKQVML-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1Br)I)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-(4-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane](/img/structure/B13223455.png)
![3-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]piperidin-3-ol](/img/structure/B13223461.png)
![2-Amino-5,6-dimethoxy-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B13223465.png)

![4-{Bicyclo[2.2.1]heptan-2-yl}-1,3-oxazolidin-2-one](/img/structure/B13223478.png)

![6-(2-Chlorophenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13223492.png)


